(1,2-13C2)tetradecanoic acid (CAS 287111-20-0) is a 14-carbon saturated fatty acid specifically enriched with Carbon-13 at the carboxyl (C1) and alpha (C2) positions. Exhibiting a precise +2 Da mass shift (M+2) and an isolated 13C-13C scalar coupling pair, this compound serves as a highly specialized analytical standard and metabolic tracer. In procurement contexts, it is primarily selected for targeted mass spectrometry (MS) lipidomics, metabolic flux analysis of beta-oxidation, and nuclear magnetic resonance (NMR) structural studies of N-myristoylated proteins. By restricting the isotopic label to the first two carbons, it provides a highly specific analytical handle while maintaining the exact physicochemical properties, solubility, and thermal behavior (melting point 52-54 °C) of endogenous unlabeled myristic acid [1].
Substituting (1,2-13C2)tetradecanoic acid with unlabeled myristic acid, single-labeled (1-13C1) variants, or uniformly labeled (U-13C14) analogs fundamentally compromises analytical integrity. Unlabeled myristic acid cannot be differentiated from endogenous biological pools. Single-labeled 1-13C1 myristic acid provides only an M+1 mass shift, which heavily overlaps with the natural ~15.4% M+1 isotopic background of endogenous C14 lipids, severely degrading the lower limit of quantification (LLOQ) in mass spectrometry. Conversely, uniformly labeled U-13C14 myristic acid requires a significantly higher procurement budget and creates massive spectral crowding in NMR due to continuous 13C-13C J-coupling along the entire aliphatic chain. Furthermore, U-13C14 cannot isolate the specific metabolic cleavage of the first acetyl-CoA unit during beta-oxidation, making the 1,2-13C2 variant a strict requirement for high-resolution temporal flux studies and clean NMR structural probing .
In quantitative mass spectrometry, the natural abundance of Carbon-13 (~1.1% per carbon) creates a significant M+1 background for 14-carbon lipids. Using (1-13C1)myristic acid as an internal standard results in an M+1 peak that overlaps with the ~15.4% natural M+1 background of endogenous myristic acid. By utilizing (1,2-13C2)tetradecanoic acid, the mass shift is pushed to M+2, where the natural isotopic background drops to approximately 1.1%. This >10-fold reduction in background interference drastically improves the signal-to-noise ratio and lowers the limit of quantification (LLOQ) in targeted lipidomics .
| Evidence Dimension | Natural isotopic background interference |
| Target Compound Data | ~1.1% background interference (M+2 mass shift) |
| Comparator Or Baseline | ~15.4% background interference (M+1 mass shift from 1-13C1 analog) |
| Quantified Difference | >10-fold reduction in background noise |
| Conditions | MS/MS targeted lipidomics quantification |
Buyers must procure the M+2 variant to achieve reliable low-abundance lipid quantification without the baseline noise inherent to single-labeled internal standards.
Mitochondrial beta-oxidation degrades fatty acids by sequentially cleaving two-carbon acetyl-CoA units. When tracing this pathway, uniformly labeled U-13C14 myristic acid yields seven identical [13C2]acetyl-CoA molecules, offering zero temporal resolution regarding the initiation of the cycle. In contrast, (1,2-13C2)tetradecanoic acid yields exactly one [1,2-13C2]acetyl-CoA strictly during the first cleavage event, leaving the remaining 12-carbon chain unlabeled. This 100% specificity for the first beta-oxidation cycle allows researchers to precisely quantify the initial rate of fatty acid degradation without confounding signals from downstream steady-state oxidation [1].
| Evidence Dimension | Specificity of initial acetyl-CoA cleavage tracking |
| Target Compound Data | 1 specific [1,2-13C2]acetyl-CoA unit per molecule (100% temporal resolution) |
| Comparator Or Baseline | 7 indistinguishable [13C2]acetyl-CoA units per molecule (U-13C14 analog) |
| Quantified Difference | Absolute isolation of the first beta-oxidation cycle |
| Conditions | Cellular metabolic flux analysis and isotope tracing |
Procurement of the 1,2-13C2 label is mandatory for assays designed to measure the exact initiation rate of mitochondrial fatty acid oxidation.
In structural biology, myristic acid is often used to probe N-myristoylation, where the lipid anchors proteins to membranes. Using U-13C14 myristic acid in 13C NMR generates complex, overlapping multiplets due to continuous J-coupling across all 14 carbons. The (1,2-13C2)tetradecanoic acid provides a single, isolated 13C-13C scalar coupling pair. This results in a clean, distinct doublet in heteronuclear NMR experiments (such as INADEQUATE or HSQC), allowing for precise structural elucidation of the lipid-protein interface in micelles or bicelles without the severe spectral crowding associated with uniform labeling [1].
| Evidence Dimension | NMR J-coupling spectral complexity |
| Target Compound Data | Single isolated 13C-13C scalar coupling pair (clean doublet) |
| Comparator Or Baseline | Continuous J-coupling across 14 carbons (complex multiplets for U-13C14) |
| Quantified Difference | Elimination of aliphatic chain spectral crowding |
| Conditions | High-resolution 13C NMR of N-myristoylated proteins in micelle/bicelle systems |
Enables structural biologists to procure a cost-effective, high-resolution NMR probe that avoids the data-processing bottlenecks of uniformly labeled lipids.
Due to its M+2 mass shift, (1,2-13C2)tetradecanoic acid is procured for formulating internal standards in MS/MS lipidomics panels. It bypasses the ~15.4% natural M+1 isotopic background that affects single-labeled analogs, ensuring highly reproducible quantification of free fatty acids in complex biological matrices such as human serum or tissue extracts.
In metabolic research targeting metabolic disorders, this compound is selected to measure the exact initiation rate of beta-oxidation. Because the isotopic label is restricted to the C1 and C2 positions, it exclusively reports the first acetyl-CoA cleavage event, providing a precise kinetic readout that uniformly labeled fatty acids cannot offer.
For structural biology workflows studying membrane-anchored proteins, (1,2-13C2)tetradecanoic acid is utilized to generate a clean, isolated 13C-13C J-coupling signature. This allows for high-resolution mapping of the lipid-protein interface in micelle or bicelle environments without the severe spectral crowding associated with U-13C14 myristic acid [1].
Irritant